
1-propyl-1H-pyrazol-3-amine
Overview
Description
1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0) is a pyrazole derivative with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . Its IUPAC name is 1-propylpyrazol-3-amine, and its SMILES notation is CCCN1C=CC(=N1)N. The compound exists as a liquid at room temperature and is commercially available through suppliers like American Elements, which offers it in high-purity grades for research and industrial applications . The pyrazole core, substituted with a propyl group at the 1-position and an amine at the 3-position, confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes for 1-propyl-1H-pyrazol-3-amine
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A common and classical approach to synthesize this compound involves the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their synthetic equivalents. Specifically, the reaction of a propyl-substituted hydrazine with a suitable 1,3-dicarbonyl compound leads to the formation of the pyrazole ring with the amino group at the 3-position.
- Reaction conditions: Typically conducted under mild heating in solvents such as ethanol or dimethyl sulfoxide (DMSO).
- Catalysts: Acidic or basic catalysts may be used to promote cyclization.
- Yields: Moderate to good yields depending on the substituents and reaction parameters.
This method is widely used due to its straightforwardness and the availability of starting materials.
Reaction of Tosylhydrazones with Alkynes
Another synthetic route involves the reaction of tosylhydrazones derived from aldehydes or ketones with terminal alkynes. This method proceeds via cycloaddition to form the pyrazole ring.
- Key steps: Formation of tosylhydrazone intermediate, followed by cycloaddition with an alkyne.
- Advantages: Allows for regioselective introduction of substituents on the pyrazole ring.
- Reaction conditions: Often performed under microwave irradiation or conventional heating to improve reaction rates and yields.
Direct N-Alkylation of Pyrazol-3-amine
Direct alkylation of pyrazol-3-amine with propyl halides under nucleophilic substitution conditions is another viable method.
- Reagents: Propyl bromide or chloride as alkylating agents.
- Solvents: Polar aprotic solvents such as DMSO or dimethylformamide (DMF).
- Catalysts: Base such as potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.
- Reaction conditions: Elevated temperatures (e.g., 50–80 °C) to facilitate substitution.
- Limitations: Possible side reactions and over-alkylation require careful control.
One-Pot Modular Synthesis from Primary Aliphatic Amines
Recent advances have demonstrated a one-pot, two-component modular synthesis of N-alkyl pyrazoles directly from primary aliphatic amines and 1,3-dicarbonyl compounds.
- Procedure: Mixing primary amine (e.g., propylamine), 1,3-dicarbonyl compound, and hydroxylamine derivatives in a suitable solvent (e.g., DMF) at controlled temperature (around 85 °C).
- Yields: Isolated yields around 40–45% have been reported.
- Advantages: Streamlined synthesis with fewer purification steps.
- Critical parameters: Simultaneous addition of reagents at low temperature followed by heating is essential for reproducibility.
Industrial and Scalable Preparation Methods
Industrial synthesis of this compound focuses on scalable, efficient, and environmentally friendly processes.
- Microwave-assisted synthesis: Used to reduce reaction times and improve yields in cyclocondensation reactions.
- Heterogeneous catalysis: Employing palladium or copper catalysts for substitution and coupling reactions to enhance selectivity.
- Green chemistry approaches: Use of solvent-free conditions or eco-friendly solvents to minimize environmental impact.
Reaction Conditions and Optimization
Method | Key Reagents | Solvent(s) | Temperature (°C) | Catalyst/Base | Yield (%) | Notes |
---|---|---|---|---|---|---|
Cyclocondensation | Propyl hydrazine + 1,3-dicarbonyl | Ethanol, DMSO | 60–90 | Acid/base catalyst | 50–75 | Mild heating, classical method |
Tosylhydrazone + Alkyne | Tosylhydrazone + terminal alkyne | DMF, solvent-free | Microwave/85–100 | None or acid catalyst | 60–80 | Microwave activation improves yield |
N-Alkylation | Pyrazol-3-amine + propyl halide | DMSO, DMF | 50–80 | K2CO3, Cs2CO3 | 40–60 | Requires careful control to avoid overalkylation |
One-pot modular synthesis | Propylamine + 1,3-dicarbonyl + hydroxylamine | DMF | 85 | None | ~44 | Simultaneous addition critical for yield |
Chemical Reaction Analysis
- Oxidation: this compound can be oxidized to form various substituted pyrazole derivatives.
- Reduction: Functional groups on the pyrazole ring can be selectively reduced.
- Substitution: N-arylation and other substitution reactions are catalyzed by palladium or copper complexes, enabling further functionalization.
Summary of Research Findings
- The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds remains the most established method for synthesizing this compound.
- Microwave-assisted and solvent-free methods have been developed to improve reaction efficiency and environmental sustainability.
- One-pot modular syntheses from primary amines offer streamlined routes with moderate yields.
- Industrial methods emphasize catalyst optimization and green chemistry principles to scale production.
- Reaction parameters such as temperature, solvent choice, and reagent addition order critically influence yields and purity.
This comprehensive overview integrates diverse synthetic strategies and research data, providing a professional and authoritative guide to the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly N-arylation, are common and can be catalyzed by palladium or copper-based catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for N-arylation. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
1-Propyl-1H-pyrazol-3-amine has several applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds, valuable in developing pharmaceuticals and agrochemicals.
- Biology Derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research explores its potential as a therapeutic agent, particularly in treating diseases where pyrazole derivatives have shown efficacy.
- Industry It is used in synthesizing various industrial chemicals and materials, contributing to advancements in material science and chemical engineering.
Potential Applications
- Medicinal Chemistry As a lead compound for developing new pharmaceuticals targeting inflammation or other diseases.
- Agrochemicals Investigated for use in creating new herbicides, insecticides, and fungicides.
N-Benzyl-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit enzyme activity or alter signal transduction pathways, leading to its observed biological effects.
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating notable inhibition comparable to standard antibiotics such as ampicillin and norfloxacin.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it can induce cell cycle arrest and exhibit antiproliferative effects on cancer cell lines, particularly through the modulation of mTORC1 signaling pathways.
Cell Line | IC50 (µM) |
---|---|
MIA PaCa-2 | 10 |
HeLa | 15 |
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in animal models. It was effective in reducing carrageenan-induced edema, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on pancreatic cancer cells (MIA PaCa-2). Results showed that treatment with the compound led to reduced mTORC1 activity and increased autophagy under nutrient-deficient conditions, suggesting a dual role in promoting cell death in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, it can reversibly block pest GABA-A receptors, disrupting the central nervous system activity of insects and causing hyperexcitation . This mechanism makes it a potential candidate for the development of insecticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
4-Isopropyl-1H-Pyrazol-3-Amine
- Molecular Formula : C₆H₁₁N₃ (same as 1-propyl derivative).
- Substituents : Isopropyl group at the 4-position and amine at the 3-position.
- This structural variation may also affect solubility and melting points .
3-Methyl-N-(3-(Methylthio)Propyl)-1-(Pyridin-3-Yl)-1H-Pyrazol-4-Amine
- Molecular Formula : C₁₂H₁₇N₅S.
- Substituents : Pyridinyl group at the 1-position and methylthiopropyl chain at the 4-position.
- Key Differences : The pyridine ring enhances aromatic π-π interactions, making this compound more suitable for applications in medicinal chemistry (e.g., kinase inhibition). The methylthio group improves lipophilicity, contrasting with the simpler propyl-amine structure of the target compound .
Functionalized Pyrazole Derivatives
1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-Yl)Urea (MK13)
- Molecular Formula : C₁₃H₁₆N₄O₃.
- Substituents : Urea-linked dimethoxyphenyl and methylpyrazole groups.
- Key Differences : The urea moiety enables hydrogen bonding, enhancing binding affinity in biological targets. This compound’s complexity contrasts with the simpler amine functionality in 1-propyl-1H-pyrazol-3-amine, highlighting divergent applications in drug design .
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Thieno[3,2-d]Pyrimidine
- Molecular Formula : C₁₇H₁₁N₅S.
- Substituents: Fused pyrazolo-pyrimidine and thieno-pyrimidine rings.
- Key Differences : The extended conjugated system increases planarity and electronic delocalization, making this compound a potent fluorescent probe or kinase inhibitor. The target compound lacks such fused heterocycles, limiting its use in optoelectronic applications .
Comparative Data Table
Biological Activity
1-Propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a propyl group at the 1-position and an amino group at the 3-position of the pyrazole ring. The molecular formula is with a molecular weight of approximately 113.15 g/mol. The presence of the propyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate investigation, the anticancer properties of this compound were assessed in vitro using cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating effective inhibition of cell viability. Flow cytometry analysis revealed that the compound caused G2/M phase arrest in treated cells, implicating its role in disrupting normal cell cycle progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
N-Benzyl-1-propyl-1H-pyrazol-3-amine | Benzyl substitution at N position | Higher potency against kinases |
5-Bromo-1-propyl-1H-pyrazol-3-amine | Bromine at 5 position | Enhanced reactivity and enzyme inhibition |
4-Nitro-1-propyl-1H-pyrazol-3-amine | Nitro group for bioreduction | Potential for reactive intermediates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-propyl-1H-pyrazol-3-amine?
this compound is typically synthesized via cyclization reactions. A standard method involves condensing hydrazine derivatives with propyl-substituted ketones or propenones under acidic or basic conditions. For example:
- Hydrazone Cyclization : Reaction of 1-propyl-3-ketopropane with hydrazine forms a hydrazone intermediate, which cyclizes to yield the pyrazole ring .
- One-Step Condensation : Substituted propenones (e.g., 3-(propyl)propenone) can react with hydrazine and acetic/propionic acid to directly form the pyrazol-3-amine scaffold .
- Substitution Reactions : Chloro-substituted pyrazoles (e.g., 3-chloro-1-propyl-1H-pyrazole) can undergo nucleophilic substitution with ammonia to introduce the amine group .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : and NMR confirm the propyl chain (δ ~1.0–1.5 ppm for CH, δ ~3.2–3.5 ppm for N–CH) and amine group (δ ~5.0–6.0 ppm) .
- IR Spectroscopy : Stretching vibrations for N–H (3350–3450 cm) and C–N (1250–1350 cm) confirm the amine and pyrazole ring .
- X-ray Crystallography : Single-crystal analysis resolves substituent positions and hydrogen-bonding patterns (e.g., amine interactions with adjacent heteroatoms) .
Q. What are the typical applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive derivatives:
- Antimicrobial Agents : Pyrazol-3-amines with alkyl substituents (e.g., propyl) show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- Anti-inflammatory Scaffolds : Substitution at the 3-amine position (e.g., aryl groups) enhances COX-2 inhibition (IC: 0.5–5 µM) .
- Kinase Inhibitors : Propyl groups improve solubility and binding affinity in ATP-binding pockets (e.g., JAK2 inhibitors with K < 100 nM) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electron Density Distribution : The amine group acts as an electron donor, stabilizing the pyrazole ring via conjugation .
- Reactivity Hotspots : The N1 and N2 atoms exhibit high electrophilicity, making them prone to electrophilic substitution (e.g., nitration or halogenation) .
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize the zwitterionic form, altering reaction pathways in synthesis .
Table 1 : Key DFT Parameters for this compound
Parameter | Value (B3LYP/6-31G*) | Significance |
---|---|---|
HOMO-LUMO Gap (eV) | 4.2 | Predicts redox stability |
Mulliken Charge (N3) | -0.45 | Guides nucleophilic attack sites |
Dipole Moment (Debye) | 3.8 | Indicates polarity for solubility |
Q. What strategies are effective in resolving contradictory biological activity data for pyrazol-3-amine derivatives?
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., propyl vs. phenyl groups) identifies critical pharmacophores .
- Dose-Response Analysis : Testing across a wide concentration range (e.g., 0.1–100 µM) clarifies potency thresholds .
- Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) confirms binding modes and resolves false positives .
Q. How does substituent variation at the pyrazole ring influence the compound’s reactivity and biological activity?
Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the 4-position increase electrophilicity, enhancing antibacterial activity (e.g., MIC reduced by 50%) .
- Alkyl Chains (e.g., Propyl) : Improve lipophilicity (logP ~2.5), aiding blood-brain barrier penetration for CNS targets .
- Aryl Substitutents : Phenyl or trifluoromethyl groups at the 5-position boost anti-inflammatory effects (IC: 1.2 µM vs. 8.7 µM for unsubstituted analogs) .
Table 2 : Substituent Effects on Biological Activity
Substituent (Position) | Biological Activity (IC) | Mechanism |
---|---|---|
Propyl (1) | 5.8 µM (COX-2) | Enhanced solubility and selectivity |
Chloro (4) | 0.9 µM (JAK2) | Increased electrophilicity |
Phenyl (5) | 1.2 µM (p38 MAPK) | π-π stacking with kinase pockets |
Properties
IUPAC Name |
1-propylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONOODCVABUHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956393-73-0 | |
Record name | 1-propyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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